molecular formula C13H11ClN4O B2562521 3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole CAS No. 1986519-16-7

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B2562521
CAS No.: 1986519-16-7
M. Wt: 274.71
InChI Key: TUURVBIKELGHJV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl group, an imidazole ring, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl 2-(1H-imidazol-1-yl)acetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and interactions with enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)-1-phenylethanol derivatives: These compounds share the imidazole ring and phenyl group but differ in the presence of the oxadiazole ring.

    Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of an oxadiazole ring.

Uniqueness

3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(2-imidazol-1-ylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c14-11-3-1-10(2-4-11)13-16-12(19-17-13)5-7-18-8-6-15-9-18/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUURVBIKELGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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